3-Chloro-2-cyclobutoxyaniline

Description

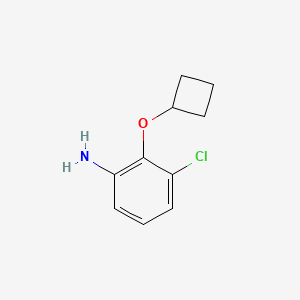

3-Chloro-2-cyclobutoxyaniline is a substituted aniline derivative characterized by a chlorine atom at the meta position (C3) and a cyclobutoxy group at the ortho position (C2) on the benzene ring. This compound is of interest in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its unique substitution pattern may influence reactivity, binding affinity, or metabolic stability.

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

3-chloro-2-cyclobutyloxyaniline |

InChI |

InChI=1S/C10H12ClNO/c11-8-5-2-6-9(12)10(8)13-7-3-1-4-7/h2,5-7H,1,3-4,12H2 |

InChI Key |

KQLKSIXUMQDNEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=C(C=CC=C2Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-cyclobutoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloroaniline with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-cyclobutoxyaniline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction Reactions: The compound can be reduced to form cyclobutoxyaniline by removing the chloro group.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of cyclobutoxyaniline.

Scientific Research Applications

3-Chloro-2-cyclobutoxyaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-cyclobutoxyaniline involves its interaction with specific molecular targets. The chloro and cyclobutoxy groups contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Table 1: Comparative Properties of 3-Chloro-2-cyclobutoxyaniline and Analogues

*Molecular weights calculated based on atomic composition.

Electronic and Steric Effects

- This compound: The chlorine atom at C3 withdraws electron density, while the cyclobutoxy group at C2 donates electrons via its oxygen atom. The cyclobutoxy group’s steric bulk may hinder reactions at the ortho position .

- Simple Chloroanilines : Electron-withdrawing chlorine substituents dominate, reducing electron density across the ring and directing electrophilic attacks to less hindered positions (e.g., para to chlorine in 3-chloroaniline) .

Toxicity and Environmental Impact

- Chloroanilines: Documented toxicity includes hematotoxicity and carcinogenicity (e.g., 4-chloroaniline: EPA ID 23630) .

- This compound: No specific toxicity data are available.

Biological Activity

3-Chloro-2-cyclobutoxyaniline is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

- Molecular Formula : C10H12ClN

- Molecular Weight : 183.66 g/mol

- IUPAC Name : 3-chloro-2-(cyclobutoxy)aniline

-

Structural Formula :

This compound is believed to exert its biological effects through the modulation of specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Its structure allows for interactions that can influence cellular signaling and metabolic processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound may serve as a potential lead in antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| A549 | 22.3 |

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against common pathogens. The study concluded that the compound could inhibit bacterial growth effectively, suggesting its potential as a natural preservative in food and pharmaceutical industries.

Evaluation of Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various aniline derivatives, including this compound. The results indicated significant apoptosis induction in cancer cells, with mechanisms involving caspase activation and mitochondrial disruption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.